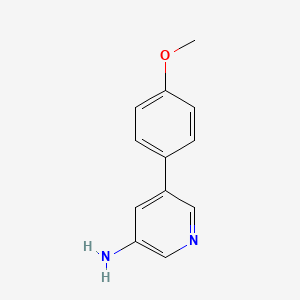

5-(4-Methoxyphenyl)pyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methoxyphenyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-15-12-4-2-9(3-5-12)10-6-11(13)8-14-7-10/h2-8H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCNGZKPNLGFSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735036 | |

| Record name | 5-(4-Methoxyphenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225522-97-3 | |

| Record name | 5-(4-Methoxyphenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of 3-Amino-5-Arylpyridines in Medicinal Chemistry

An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-Methoxyphenyl)pyridin-3-amine

This guide provides a comprehensive technical overview for the synthesis and characterization of this compound, a key intermediate in contemporary drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven protocols necessary for the successful preparation and validation of this compound.

The 3-amino-5-arylpyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules targeting a wide array of biological pathways. The combination of the basic aminopyridine moiety and the versatile aryl substituent allows for fine-tuning of physicochemical properties and target engagement. These compounds have shown promise as selective CB2 agonists and ligands for adenosine A1 receptors, highlighting their potential in the development of treatments for pain, inflammation, and neurological disorders.[1][2] The specific compound, this compound, incorporates the electron-donating methoxy group, which can influence metabolic stability and receptor binding interactions, making it a valuable building block for library synthesis in drug discovery programs.[3][4]

Strategic Approach to Synthesis: The Suzuki-Miyaura Cross-Coupling

The creation of the pivotal carbon-carbon bond between the pyridine and phenyl rings is most effectively achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the method of choice due to its high functional group tolerance, relatively mild reaction conditions, and the commercial availability of the requisite starting materials.[5][6]

The proposed retrosynthetic analysis identifies 3-amino-5-bromopyridine and 4-methoxyphenylboronic acid as the key precursors. This approach is logical and has been successfully applied to the synthesis of various 3-arylpyridines.[5]

Key Mechanistic Considerations:

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the 3-amino-5-bromopyridine.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base.

-

Reductive Elimination: The desired biaryl product is formed, and the Pd(0) catalyst is regenerated.

A critical challenge in the Suzuki coupling of 3-amino-5-bromopyridine is the potential for catalyst inhibition. The lone pair of electrons on the amino group can coordinate to the palladium catalyst, impeding its activity.[7][8] To mitigate this, careful selection of the palladium catalyst, ligand, base, and solvent system is paramount.

Experimental Protocol: Synthesis of this compound

This protocol is designed to be a self-validating system, with in-process checks and a robust purification strategy to ensure high purity of the final product.

Materials and Reagents:

-

3-Amino-5-bromopyridine

-

4-Methoxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Instrumentation:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) apparatus

-

Column chromatography setup

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add 3-amino-5-bromopyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

-

Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., nitrogen) by evacuating and backfilling three times.

-

Solvent Addition: A degassed mixture of 1,4-dioxane and water (4:1 v/v) is added via syringe.

-

Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added to the reaction mixture under a positive flow of inert gas.

-

Reaction: The mixture is heated to reflux (approximately 90-100 °C) with vigorous stirring. The reaction progress is monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

-

Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate and washed sequentially with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Isolation and Characterization: The fractions containing the pure product are combined, and the solvent is evaporated to yield this compound as a solid. The final product should be characterized to confirm its identity and purity.

Diagram of the Synthetic Workflow:

Caption: Workflow for the comprehensive characterization of the target compound.

Conclusion and Future Outlook

This guide has detailed a robust and reliable method for the synthesis and characterization of this compound. The utilization of the Suzuki-Miyaura cross-coupling provides an efficient route to this valuable building block. The comprehensive characterization protocol ensures the identity and purity of the final compound, making it suitable for use in demanding applications such as high-throughput screening and lead optimization in drug discovery. The principles and techniques outlined herein are broadly applicable to the synthesis of other 3-amino-5-arylpyridine derivatives, enabling the exploration of a wider chemical space for the development of novel therapeutics.

References

-

IUCr. (n.d.). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

-

PubChem. (n.d.). (5-Amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)-(2-methoxyphenyl)methanone. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

-

ChemBK. (n.d.). 6-(4-methoxyphenyl)pyridin-3-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. Retrieved from [Link]

-

PubMed Central. (n.d.). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Retrieved from [Link]

-

MDPI. (n.d.). 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-methoxyphenyl)-3-nitropyridin-4-amine. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methoxy-2-(trifluoromethyl)pyridin-3-amine. Retrieved from [Link]

-

PubMed Central. (n.d.). Amino-3,5-Dicyanopyridines Targeting the Adenosine Receptors. Ranging from Pan Ligands to Combined A1/A2B Partial Agonists. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-(pyridin-3-yl)-1,3-thiazol-5-yl][4-(trifluoromethyl)phenyl]methanone. Retrieved from [Link]

-

PubMed. (2009). 2-Amino-5-aryl-pyridines as selective CB2 agonists: synthesis and investigation of structure-activity relationships. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

-

PubMed Central. (n.d.). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue “Drug Discovery and Application of New Technologies”. Retrieved from [Link]

-

MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]

- Google Patents. (n.d.). US10392384B2 - Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4S).

-

ResearchGate. (n.d.). Rajendra PAWAR | Associate Professor | M.Sc. Ph.D. | Deogiri College, Aurangabad | Department of Chemistry | Research profile. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis And Evaluation of 4-(2'-Methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)- p-iodobenzamido]ethyl]piperazine (p-MPPI): A New Iodinated 5-HT1A Ligand. Retrieved from [Link]

- Google Patents. (n.d.). US4191708A - Process for preparing and purifying p-phenylenediamine.

- Google Patents. (n.d.). US4440954A - Process for the purification of p-aminophenol.

Sources

- 1. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-aryl-pyridines as selective CB2 agonists: synthesis and investigation of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Special Issue “Drug Discovery and Application of New Technologies” | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 5-(4-Methoxyphenyl)pyridin-3-amine: Synthesis, Properties, and Therapeutic Potential

Disclaimer: Direct experimental data for 5-(4-Methoxyphenyl)pyridin-3-amine is not extensively available in public literature. This guide has been constructed by synthesizing information from closely related analogues and established chemical principles to provide a robust, predictive profile for research and development purposes. All protocols and properties should be treated as well-informed projections.

Introduction

The aminopyridine scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a wide array of biologically active compounds, including antivirals, antibacterials, and kinase inhibitors.[1][2] The introduction of aryl substituents onto the pyridine ring, particularly through robust methods like the Suzuki-Miyaura cross-coupling, has opened avenues for creating structurally diverse libraries with finely tuned pharmacological profiles.[3] This guide focuses on the technical profile of this compound, a molecule of significant interest due to its combination of the aminopyridine core, known for its hydrogen bonding capabilities and potential for catalyst interaction, and the methoxyphenyl group, a common feature in numerous therapeutic agents.[4][5] This document provides a projected overview of its chemical properties, a detailed methodology for its synthesis, and an exploration of its potential applications in drug discovery, grounded in the established behavior of analogous structures.

Chemical Structure and Properties

The structure of this compound combines a basic aminopyridine ring with an electron-rich methoxyphenyl moiety. This arrangement is expected to influence its electronic properties, solubility, and biological target interactions.

Sources

- 1. article.sciencepg.com [article.sciencepg.com]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Potential of 5-(4-Methoxyphenyl)pyridin-3-amine Scaffolds in Drug Discovery

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aminopyridine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for numerous clinically successful therapeutic agents. This guide focuses on the specific, yet underexplored, derivative: 5-(4-Methoxyphenyl)pyridin-3-amine. This molecule uniquely combines three critical pharmacophoric features: a pyridine ring, a versatile amino group, and a methoxyphenyl moiety. While direct and extensive research on this precise isomer is emerging, a wealth of data from structurally related analogs allows for a robust, predictive analysis of its therapeutic potential. This document synthesizes findings from adjacent chemical spaces to illuminate the most promising biological activities, particularly in oncology, focusing on mechanisms like tubulin polymerization and kinase inhibition. We provide a forward-looking analysis of its structure-activity relationships, detailed experimental protocols for its evaluation, and a strategic outlook for its development as a next-generation therapeutic lead.

The this compound Scaffold: A Structural Overview

The therapeutic promise of any lead compound originates from its molecular architecture. The this compound structure is a compelling convergence of features known to drive biological interactions:

-

The Pyridine Core: As a bioisostere of a phenyl ring, the pyridine nucleus is a privileged structure in drug design. The nitrogen atom acts as a hydrogen bond acceptor and can significantly influence the molecule's pKa, solubility, and metabolic stability. Its position is critical for orienting substituents into the binding pockets of biological targets.

-

The 3-Amino Group: This functional group is a key hydrogen bond donor and a crucial anchor point for interactions with target proteins, such as the hinge region of kinases. Its position on the pyridine ring dictates the vector and geometry of these interactions. Furthermore, it serves as a synthetic handle for generating diverse chemical libraries to probe structure-activity relationships (SAR).

-

The 5-(4-Methoxyphenyl) Moiety: This group occupies the 5-position, providing a significant lipophilic component that can engage in hydrophobic and van der Waals interactions within target binding sites. The para-methoxy group is of particular interest; it can act as a hydrogen bond acceptor and is subject to O-demethylation by cytochrome P450 enzymes, a metabolic pathway that can be exploited for prodrug strategies or must be managed to ensure a favorable pharmacokinetic profile.

Synthetic Strategies and Characterization

The synthesis of substituted aminopyridines is well-established, typically relying on palladium-catalyzed cross-coupling reactions. A generalized and efficient pathway to access the this compound core and its derivatives is outlined below.

Diagram 1: Generalized Synthetic Workflow

Caption: Generalized workflow for the synthesis of the target scaffold.

The causality for this synthetic choice lies in its robustness and modularity. The Suzuki coupling is highly efficient for forming the crucial aryl-aryl bond. The subsequent reduction of the nitro group to an amine is a standard, high-yield transformation. This two-step process allows for the late-stage introduction of the key amino group, providing a convergent route to the core scaffold, from which a diverse library can be generated.

Predicted Biological Activities: An Evidence-Based Extrapolation

By examining structurally analogous compounds, we can project the likely biological activities of this compound derivatives with a high degree of confidence.

Anticancer Activity via Tubulin Polymerization Inhibition

A significant body of research points to the potential of polymethoxyphenyl-pyridine structures as potent anticancer agents that function by disrupting microtubule dynamics. Related N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines and pyrazolo[3,4-b]pyridin-3-amines have demonstrated potent cytotoxic effects by inhibiting tubulin polymerization.[1][2] These compounds typically bind to the colchicine site on β-tubulin, preventing the assembly of α/β-tubulin heterodimers into microtubules.[1][2][3] This disruption of the cytoskeleton is catastrophic for rapidly dividing cancer cells, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[1][3][4]

Diagram 2: Mechanism of Tubulin Polymerization Inhibitors

Caption: Pathway showing disruption of microtubule dynamics by pyridine derivatives.

Kinase Inhibition

The aminopyridine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[5] The amino group at the 3-position and the pyridine nitrogen can form critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP. Fused pyridine derivatives have shown potent inhibition of kinases like Glycogen Synthase Kinase-3 (GSK-3) and Cyclin-Dependent Kinase 2 (CDK2).[6] Furthermore, related triazine-pyridine hybrids are effective PI3K/mTOR inhibitors.[7] This strongly suggests that the this compound core is an excellent starting point for developing ATP-competitive inhibitors against a range of oncologically relevant kinases.

Diagram 3: General Mechanism of Kinase Inhibition

Caption: Aminopyridine inhibitor competing with ATP in a kinase active site.

Structure-Activity Relationship (SAR) Insights

Synthesizing data from related compound series allows for the formulation of an initial SAR hypothesis for this compound derivatives.

| Position/Modification | Observation | Rationale & Implication | Supporting References |

| N3-Amino Group | Alkylation (e.g., N-methyl) can enhance cytotoxic activity. | Introduces steric hindrance, forcing a non-planar conformation between the pyridine and phenyl rings, which may be more favorable for binding. | [2] |

| Phenyl Ring Methoxy Group | The presence and position of methoxy groups are critical for antitubulin activity. Trimethoxy patterns are often optimal. | The methoxy groups form key interactions in the colchicine binding site. The 4-methoxy group is a good starting point, but exploring di- and tri-methoxy analogs is a logical next step. | [1][3][4] |

| Pyridine Ring Position 2, 4, 6 | Substitution at these positions can fine-tune activity and selectivity. | These positions project into solvent-exposed regions or can be used to target sub-pockets of the binding site, allowing for modulation of physical properties (e.g., solubility) and selectivity against off-target kinases. | [7] |

Key Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of novel this compound derivatives, a tiered, logical screening cascade is essential. The following protocols represent robust, self-validating systems for initial assessment.

Diagram 4: High-Level Experimental Screening Workflow

Caption: A tiered workflow for screening and validating novel derivatives.

Protocol 5.1: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration of the compound that inhibits the growth of cancer cell lines by 50% (GI₅₀). This assay measures the metabolic activity of cells, which correlates with cell viability.

Methodology:

-

Cell Plating: Seed human cancer cell lines (e.g., HCT-116, PC-3, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[8]

-

Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and add them to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value using non-linear regression analysis.

Protocol 5.2: Tubulin Polymerization Inhibition Assay

Objective: To directly measure the effect of the compounds on the assembly of tubulin heterodimers into microtubules in vitro.

Methodology:

-

Reaction Setup: In a 96-well plate, add tubulin protein (>99% pure) to a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing GTP and glutamate.

-

Compound Addition: Add various concentrations of the test compound or controls (e.g., Colchicine as an inhibitor, Paclitaxel as a promoter, DMSO as a vehicle).

-

Initiation and Monitoring: Incubate the plate at 37°C to initiate polymerization. Monitor the increase in absorbance (light scattering) at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer.[2][3]

-

Analysis: Plot the absorbance over time. The rate of polymerization and the maximum polymer mass are determined. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the DMSO control.

Future Directions and Conclusion

The this compound scaffold stands as a high-potential, yet underexploited, platform for the development of novel therapeutics, particularly in oncology. The strong preclinical evidence from closely related analogs provides a compelling rationale for its investigation as both a tubulin polymerization inhibitor and a kinase inhibitor.

Strategic Future Research:

-

Focused Library Synthesis: Synthesize a focused library of derivatives based on the SAR hypotheses, exploring modifications at the N3-amino group and varying the substitution patterns on both the pyridine and phenyl rings.

-

Broad Kinase Profiling: Screen active compounds against a comprehensive panel of kinases to identify specific targets and assess selectivity, a critical factor for minimizing off-target toxicity.

-

ADME/Tox Profiling: Evaluate early leads for their absorption, distribution, metabolism, excretion, and toxicity profiles to ensure they possess drug-like properties suitable for further development.

References

-

Gautam, R. N., Sonkar, S. P., Yadav, S., Nath, P., & Bharty, M. K. (2024). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI. Available at: [Link]

-

Gautam, R. N., Sonkar, S. P., Yadav, S., Nath, P., & Bharty, M. K. (2024). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. National Institutes of Health. Available at: [Link]

-

MDPI. (2023). 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. MDPI. Available at: [Link]

-

Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. (2021). PubMed. Available at: [Link]

-

An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands. (n.d.). PubMed Central. Available at: [Link]

-

Awad, H. (2018). Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. ResearchGate. Available at: [Link]

-

Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. (n.d.). PubMed Central. Available at: [Link]

-

Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. (n.d.). PubMed Central. Available at: [Link]

-

Wang, C., et al. (n.d.). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. National Institutes of Health. Available at: [Link]

-

Kumar, S., et al. (2024). Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. PubMed. Available at: [Link]

-

5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). (2025). MDPI. Available at: [Link]

-

Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones. (2018). ResearchGate. Available at: [Link]

-

Discovery of polymethoxyphenyl-pyridines bearing amino side chains as tubulin colchicine-binding site inhibitors. (2022). PubMed. Available at: [Link]

-

Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. (2024). PubMed. Available at: [Link]

-

Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. (2015). PubMed. Available at: [Link]

-

Mohammed, Y. H. I., et al. (2016). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. ResearchGate. Available at: [Link]

-

N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (n.d.). RSC Publishing. Available at: [Link]

-

Biological Activities of 3,4,5-Trihydroxypiperidines and their N- and O-Derivatives. (n.d.). ResearchGate. Available at: [Link]

-

5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. (n.d.). PubMed Central. Available at: [Link]

Sources

- 1. Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of polymethoxyphenyl-pyridines bearing amino side chains as tubulin colchicine-binding site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Design of 5-(4-Methoxyphenyl)pyridin-3-amine Analogues

Abstract

The aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and presence in numerous FDA-approved therapeutics.[1] This guide provides a comprehensive technical overview of a prototypical drug discovery and design cascade centered on the 5-(4-methoxyphenyl)pyridin-3-amine core. We will traverse the journey from initial lead identification and rationale to analogue design, synthesis, and structure-activity relationship (SAR) exploration. This narrative is grounded in established medicinal chemistry principles, proposing a plausible trajectory wherein this scaffold is optimized as an inhibitor of tubulin polymerization, a clinically validated anticancer target. Detailed experimental protocols for key assays are provided to bridge theoretical design with practical application, offering a holistic view for researchers, scientists, and drug development professionals.

Introduction: The Aminopyridine as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of biological targets. These are termed "privileged structures" due to their inherent ability to form specific and potent interactions with diverse proteins. The aminopyridine is a quintessential example of such a scaffold.[1] Its derivatives are known to interact with enzymes and receptors through a variety of mechanisms, primarily by acting as bioisosteres of other aromatic systems and providing key hydrogen bonding interactions.[1] This versatility has led to the development of aminopyridine-containing drugs for a wide array of diseases.[1][2]

The this compound core, the focus of this guide, embodies the key features of a promising drug lead. It contains:

-

A pyridine ring , which is a weak base, often improving aqueous solubility and providing a vector for molecular interactions.

-

A 3-amino group , a critical hydrogen bond donor and a synthetically tractable handle for analogue elaboration.

-

A 5-aryl substituent , which can engage in hydrophobic and π-stacking interactions within a protein's binding pocket.

This guide will delineate a logical, field-proven workflow for the systematic optimization of this scaffold, hypothetically targeting tubulin polymerization, a mechanism central to the action of many successful anticancer agents.

Lead Identification and Rationale for Analogue Development

The journey of a drug often begins with a "hit"—a compound identified from a large-scale screening campaign that displays modest but promising activity. For our purposes, we will postulate that This compound (Lead Compound 1) was identified from a high-throughput screen (HTS) against cancer cell lines, showing moderate cytotoxic activity.

Rationale for Progression: Why would this specific hit be chosen for a full-fledged lead optimization program?

-

Synthetic Accessibility: The biaryl structure suggests a straightforward synthesis via modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the rapid generation of analogues.[3][4]

-

Favorable Physicochemical Properties: The molecule possesses a balanced lipophilicity and molecular weight, aligning with general guidelines for oral bioavailability (e.g., Lipinski's Rule of Five).

-

Structural Precedent: Similar aminopyridine and biaryl scaffolds have been successfully developed as kinase inhibitors and tubulin polymerization inhibitors, suggesting a high probability of interacting with a validated anticancer target.[5][6][7][8]

-

Multiple Vectors for Optimization: The structure presents three distinct regions for chemical modification: the 3-amino group, the pyridine core, and the 4-methoxyphenyl ring. This allows for a systematic exploration of the chemical space to enhance potency and selectivity.

Analogue Design Strategy and Synthesis

The primary goal of lead optimization is to systematically modify the lead compound to understand its Structure-Activity Relationships (SAR). A robust SAR is crucial for designing analogues with improved potency, selectivity, and drug-like properties.

Design Strategy: Probing the Chemical Space

Our design strategy focuses on three key regions of the lead scaffold:

-

Region A (3-Amino Group): Modifications here (e.g., alkylation, acylation) will probe the size and electronic requirements of the adjacent pocket. This can influence hydrogen bonding capacity and introduce new van der Waals contacts.

-

Region B (4-Methoxyphenyl Ring): Substituents on this ring will explore electronic and steric effects in the hydrophobic binding pocket. The methoxy group is a potential hydrogen bond acceptor, and its importance will be evaluated.

-

Region C (Pyridine Core): Adding substituents to the pyridine ring can modulate the scaffold's electronics (pKa) and solubility, and potentially access new binding interactions.

General Synthetic Approach: Suzuki-Miyaura Coupling

The core of the analogues can be efficiently constructed using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][9] This powerful C-C bond-forming reaction couples a boronic acid (or ester) with a halide, offering high functional group tolerance and typically good yields.[3][4]

Scheme 1: General Synthesis of the this compound Core

Caption: Suzuki coupling followed by nitro reduction to form the core scaffold.

Structure-Activity Relationship (SAR) Studies

Based on the design strategy, a library of analogues is synthesized and evaluated for biological activity. Here, we present a hypothetical SAR table based on cytotoxic activity (GI₅₀) against the HeLa human cervical cancer cell line, a common cell line for screening tubulin inhibitors.

SAR Data Summary

| Compound | Region A (R¹) Modification | Region B (R²) Modification | HeLa GI₅₀ (µM) | SAR Interpretation |

| 1 (Lead) | -H | 4-OCH₃ | 5.2 | Baseline activity. |

| 2a | -CH₃ | 4-OCH₃ | 1.8 | Small alkyl group at R¹ is well-tolerated and improves potency. |

| 2b | -COCH₃ (Acetyl) | 4-OCH₃ | 15.8 | Acylation reduces activity, suggesting a free H-bond donor is preferred. |

| 2c | -SO₂CH₃ (Mesyl) | 4-OCH₃ | > 50 | Bulky, electron-withdrawing group is detrimental. |

| 3a | -H | -H (Phenyl) | 25.1 | Removal of the 4-methoxy group significantly reduces potency, highlighting its importance. |

| 3b | -H | 4-F | 8.9 | Isosteric replacement with fluorine is tolerated but offers no benefit over methoxy. |

| 3c | -H | 4-Cl | 4.5 | Electron-withdrawing chloro group slightly improves activity. |

| 3d | -H | 3,4,5-(OCH₃)₃ | 0.45 | Addition of trimethoxy groups, common in tubulin inhibitors, dramatically increases potency.[10][11][12] |

| 4a | -CH₃ | 3,4,5-(OCH₃)₃ | 0.09 | Optimized Lead: Combination of favorable R¹ and R² modifications results in a highly potent analogue. |

Visualizing the SAR

Caption: Key Structure-Activity Relationships for the aminopyridine scaffold.

-

The 3-amino group likely acts as a hydrogen bond donor. Small N-alkylation is tolerated, but acylation is detrimental.

-

The 4-methoxy group on the phenyl ring is critical for potent activity, possibly acting as a hydrogen bond acceptor.

-

Expanding the methoxy substitution to a 3,4,5-trimethoxyphenyl (TMP) group, a classic feature of colchicine-site tubulin inhibitors, leads to a significant enhancement in potency.[10][11][12]

-

The combination of optimal groups (Compound 4a ) yields a highly potent lead for further mechanistic studies.

Mechanism of Action (MoA) Elucidation

The strong SAR, particularly the potency enhancement by the TMP group, points towards tubulin polymerization as the likely biological target.[8][13] To confirm this hypothesis, a series of targeted biological assays are required.

Proposed Mechanism of Action

The optimized compounds are hypothesized to bind to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics is catastrophic for dividing cells, leading to an arrest in the G2/M phase of the cell cycle and subsequent apoptosis (programmed cell death).[13]

Caption: Proposed mechanism of action for lead compound 4a.

Key Experimental Protocols

To validate the proposed MoA, the following experiments are essential.

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in light scattering (turbidity).[14][15]

-

Objective: To determine if Compound 4a directly inhibits tubulin polymerization.

-

Materials:

-

Lyophilized, purified bovine tubulin (>99% pure).

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA.[15]

-

GTP stock solution (100 mM).

-

Glycerol.

-

Test compound (e.g., 4a ) and controls (Paclitaxel as stabilizer, Nocodazole/Colchicine as destabilizer).

-

Temperature-controlled 96-well plate spectrophotometer.

-

-

Methodology:

-

Prepare a polymerization mix on ice: Reconstitute tubulin in GTB to a final concentration of 2-3 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to 10%.[15]

-

In a pre-chilled 96-well plate, add 10 µL of the test compound at various concentrations (dissolved in GTB with DMSO, ensuring final DMSO is <1%). Add control compounds and a vehicle control to separate wells.

-

Initiate polymerization by adding 90 µL of the cold tubulin polymerization mix to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance (turbidity) at 340 nm every 30-60 seconds for 60-90 minutes.

-

Data Analysis: Plot absorbance vs. time. An inhibitory compound will show a dose-dependent decrease in the rate and extent of the absorbance increase compared to the vehicle control. Calculate the IC₅₀ value (the concentration that inhibits polymerization by 50%).

-

Protocol 2: Sulforhodamine B (SRB) Cell Cytotoxicity Assay

This assay measures cell density based on the measurement of cellular protein content, providing a reliable method for determining drug-induced cytotoxicity.[1][2][16]

-

Objective: To quantify the dose-dependent cytotoxic effect of analogues on cancer cell lines.

-

Materials:

-

Methodology:

-

Cell Seeding: Seed HeLa cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the test compound for a set period (e.g., 48-72 hours). Include a vehicle control (DMSO).

-

Fixation: Gently remove the media and fix the adherent cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[1]

-

Washing: Discard the TCA and wash the plates 4-5 times with slow-running tap water or 1% acetic acid to remove TCA and serum proteins. Air dry the plates completely.[2]

-

Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[1]

-

Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates again.[2]

-

Solubilization: Add 200 µL of 10 mM Tris base to each well to solubilize the protein-bound dye. Place on an orbital shaker for 10 minutes.[16]

-

Measurement: Read the absorbance at 510-570 nm using a microplate reader.[16][17]

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration causing 50% growth inhibition).

-

Conclusion and Future Outlook

This guide has outlined a systematic and scientifically grounded approach to the discovery and design of analogues based on the this compound scaffold. Through a hypothetical yet plausible drug discovery campaign, we demonstrated how iterative design, guided by SAR, can transform a moderately active hit into a potent lead compound (4a ) with nanomolar activity. The proposed mechanism of action as a tubulin polymerization inhibitor is supported by strong structural precedent and can be definitively confirmed using the detailed experimental protocols provided.

The journey from a potent lead to a clinical candidate requires further rigorous evaluation. Future directions for this chemical series would involve:

-

ADMET Profiling: Assessing metabolic stability in liver microsomes, aqueous solubility, cell permeability, and potential for off-target effects (e.g., hERG inhibition, CYP450 inhibition).[5]

-

Pharmacokinetic (PK) Studies: Evaluating the absorption, distribution, metabolism, and excretion of lead compounds in animal models to ensure adequate drug exposure can be achieved in vivo.

-

In Vivo Efficacy: Testing the antitumor activity of optimized analogues in mouse xenograft models bearing human tumors.

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The principles and methodologies detailed in this guide provide a robust framework for its continued exploration and for the broader endeavor of small-molecule drug discovery.

References

-

Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

-

Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. Retrieved from [Link]

-

Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. PMC, NIH. Retrieved from [Link]

-

Bio-protocol. (n.d.). Tubulin Polymerization Assay. Retrieved from [Link]

-

Scott, J. S., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(9), 4002-4014. Retrieved from [Link]

-

G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]

-

Canvax. (2023). DATA SHEET SRB Cytotoxicity Assay. Retrieved from [Link]

-

Camps, M., et al. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry, 64(16), 11867-11884. Retrieved from [Link]

-

Szczepankiewicz, B. G., et al. (2006). Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. Journal of Medicinal Chemistry, 49(13), 3563-3580. Retrieved from [Link]

-

Davis, A., Martinez, S., & Toso, R. J. (2011). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in Molecular Biology, 777, 75-88. Retrieved from [Link]

-

Li, Y., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry, 65(20), 13464-13481. Retrieved from [Link]

-

Kukreja, L., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 8(1), 16258. Retrieved from [Link]

-

Szczepankiewicz, B. G., et al. (2007). Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors. Journal of Medicinal Chemistry, 50(20), 4935-4947. Retrieved from [Link]

-

Atas, M., & Gunes, H. S. (2021). Imidazopyridine scaffold as an effective tubulin polymerization inhibitor. Istanbul Journal of Pharmacy, 51(2), 253-264. Retrieved from [Link]

-

Lu, Y., et al. (2020). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules, 25(18), 4299. Retrieved from [Link]

-

Zhao, P., et al. (2021). Synthesis, biological evaluation, and structure-activity relationships of new tubulin polymerization inhibitors based on 5-amino-1,2,4-triazole scaffold. Bioorganic & Medicinal Chemistry Letters, 38, 127880. Retrieved from [Link]

-

Hassan, M. A., et al. (2021). Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. RSC Medicinal Chemistry, 12(11), 1916-1930. Retrieved from [Link]

-

Brancale, A., et al. (2019). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 24(11), 2091. Retrieved from [Link]

-

Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Wang, W., et al. (2014). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. Tetrahedron, 70(42), 7796-7801. Retrieved from [Link]

-

Mambanda, A., & Nyamori, V. O. (2018). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(3), 1335-1346. Retrieved from [Link]

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. İstanbul Journal of Pharmacy » Submission » Imidazopyridine scaffold as an effective tubulin polymerization inhibitor [dergipark.org.tr]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, biological evaluation, and structure-activity relationships of new tubulin polymerization inhibitors based on 5-amino-1,2,4-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. canvaxbiotech.com [canvaxbiotech.com]

5-(4-Methoxyphenyl)pyridin-3-amine mechanism of action studies

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-(4-Methoxyphenyl)pyridin-3-amine

Introduction

The aminopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Compounds incorporating this moiety have been developed as treatments for various conditions, acting on targets from voltage-gated ion channels to enzymes.[1] The specific molecule, this compound, combines the aminopyridine core with a methoxyphenyl group. This combination is intriguing, as related structures, such as N-aryl-pyridinamines and other methoxy-substituted aryl heterocycles, have shown potent activity as tubulin polymerization inhibitors, a key mechanism for anticancer agents.[2][3]

This technical guide presents a comprehensive, hypothesis-driven framework for the systematic elucidation of the mechanism of action (MOA) for this compound. Designed for researchers, scientists, and drug development professionals, this document provides not just a series of protocols, but a logical, field-proven workflow. We will operate on three primary hypotheses based on the compound's structural alerts:

-

Hypothesis 1: The compound induces cytotoxicity by disrupting microtubule dynamics, a common mechanism for molecules with related scaffolds.[2][3]

-

Hypothesis 2: The compound modulates cellular electrophysiology by blocking voltage-gated potassium channels, a classic target for the aminopyridine core.

-

Hypothesis 3: The compound functions as a kinase inhibitor, a frequent activity for heterocyclic small molecules.[4][5]

This guide will detail the experimental progression from broad phenotypic assessment to specific molecular target identification and validation, providing the scientific rationale and step-by-step methodologies required to build a robust MOA profile.

Section 1: Initial Phenotypic Screening - Assessing Overall Cellular Impact

The first critical step is to determine if and how this compound affects cell viability. This provides essential dose-response data that informs the concentration range for all subsequent, more targeted mechanistic assays.

Experiment 1.1: Cytotoxicity and Cytostatic Profiling

Causality Behind Experimental Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures the metabolic activity of cells. A reduction in the conversion of MTT to formazan is an indicator of either reduced cell proliferation (cytostatic effect) or cell death (cytotoxic effect). By testing across a panel of both cancerous and non-cancerous cell lines, we can establish the compound's potency (IC50) and its preliminary therapeutic index.

Data Presentation: IC50 Values of this compound

| Cell Line | Type | IC50 (µM) |

| HeLa | Human Cervical Cancer | [Hypothetical Value] |

| A549 | Human Lung Carcinoma | [Hypothetical Value] |

| MCF-7 | Human Breast Cancer | [Hypothetical Value] |

| HEK293 | Human Embryonic Kidney | [Hypothetical Value] |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO) to the respective wells. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[6] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7]

-

Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7][8]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Read the absorbance at 570-590 nm using a microplate reader.[7]

-

Data Analysis: Subtract the background absorbance from a blank well (medium only). Plot the percentage of cell viability versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Section 2: Interrogation of the Microtubule Disruption Hypothesis

If the compound exhibits significant cytotoxicity, particularly against rapidly dividing cancer cells, the microtubule network is a prime suspect. The following workflow is designed to systematically validate this hypothesis.

Caption: Workflow for validating the microtubule disruption hypothesis.

Experiment 2.1: Cell Cycle Analysis via Flow Cytometry

Causality Behind Experimental Choice: Microtubule-targeting agents interfere with the formation of the mitotic spindle, a structure essential for chromosome segregation. This disruption activates the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase.[3] Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the distribution of cells across the cell cycle phases (G0/G1, S, and G2/M).[9]

Data Presentation: Cell Cycle Distribution in HeLa Cells

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |

| Compound (1x IC50) | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |

| Compound (5x IC50) | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |

| Nocodazole (Positive Control) | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |

Experimental Protocol: Propidium Iodide Staining

-

Cell Treatment: Plate 1-2 x 10⁶ cells in a 6-well plate and treat with the vehicle, the test compound (at 1x and 5x its IC50), and a positive control (e.g., Nocodazole) for 18-24 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS. Centrifuge at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[10] Incubate on ice for at least 30 minutes or store at -20°C.[2][11]

-

Staining: Centrifuge the fixed cells, decant the ethanol, and wash with PBS. Resuspend the pellet in 1 mL of PI staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS).[10][11] The RNase A is crucial to prevent staining of double-stranded RNA.

-

Incubation: Incubate at room temperature for 30 minutes in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale. Use pulse processing (e.g., plotting fluorescence area vs. width) to exclude cell doublets and aggregates.[2]

Experiment 2.2: Visualizing Microtubule Network Integrity

Causality Behind Experimental Choice: While cell cycle arrest is strong evidence, direct visualization provides definitive proof of microtubule network disruption. Immunofluorescence microscopy using an antibody against α-tubulin allows for the high-resolution imaging of the microtubule cytoskeleton.

Experimental Protocol: Immunofluorescence for α-Tubulin

-

Cell Culture: Grow cells on sterile glass coverslips in a 24-well plate until they are 40-50% confluent.[5]

-

Treatment: Treat cells with the compound at its IC50 concentration for a relevant time period (e.g., 16-24 hours).

-

Fixation: To best preserve microtubule structure, fix the cells. A common method is to use ice-cold methanol for 5-10 minutes at -20°C, which also permeabilizes the cells.[3] Alternatively, fix with 4% paraformaldehyde in a cytoskeleton-stabilizing buffer for 10 minutes at room temperature.[5]

-

Permeabilization (if PFA fixed): If using paraformaldehyde, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 10% normal goat serum or 1% BSA in PBS) for 1 hour at room temperature.[5]

-

Primary Antibody: Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the coverslips three times with PBS.

-

Secondary Antibody: Incubate with a fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) for 1 hour at room temperature, protected from light.

-

Counterstaining & Mounting: Briefly stain nuclei with DAPI or Hoechst. Wash again and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize using a fluorescence or confocal microscope. A microtubule destabilizer will cause the well-defined filamentous network to appear fragmented and diffuse.

Experiment 2.3: In Vitro Tubulin Polymerization Assay

Causality Behind Experimental Choice: Cellular effects do not prove direct interaction. The in vitro tubulin polymerization assay is a cell-free system that directly measures the compound's ability to interfere with the assembly of purified tubulin into microtubules.[1] This is the gold-standard experiment to confirm direct target engagement. A fluorescence-based assay is highly sensitive and suitable for high-throughput screening.[1][12]

Data Presentation: Inhibition of Tubulin Polymerization

| Compound | IC50 (µM) |

| This compound | [Hypothetical Value] |

| Nocodazole (Inhibitor Control) | [Hypothetical Value] |

| Paclitaxel (Enhancer Control) | N/A |

| Vehicle Control | N/A |

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay

-

Reagent Preparation: Prepare a tubulin reaction mix on ice containing purified bovine tubulin (e.g., 2 mg/mL), a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), 1 mM GTP, and a fluorescence reporter that binds to polymerized tubulin.[1]

-

Plate Setup: Use a pre-warmed (37°C) 96-well, black, flat-bottom plate. Add 5 µL of 10x concentrated test compound, positive controls (Nocodazole, Paclitaxel), or vehicle to the appropriate wells.

-

Initiation: To start the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.

-

Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the fluorescence intensity every 30-60 seconds for 60-90 minutes.

-

Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The inhibitory effect can be quantified by comparing the maximum polymer mass or the initial rate of polymerization. Calculate the IC50 value from a dose-response curve.

Experiment 2.4: Computational Modeling - Molecular Docking

Causality Behind Experimental Choice: If the compound directly inhibits tubulin polymerization, molecular docking can provide a structural hypothesis for its binding mode. Many tubulin inhibitors, like colchicine, bind at the interface between α- and β-tubulin. Docking the compound into this site can predict binding affinity and key molecular interactions.

Experimental Protocol: Molecular Docking with AutoDock

-

Protein Preparation: Obtain the crystal structure of tubulin (e.g., PDB ID: 1SA0). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate a 3D structure of this compound and optimize its geometry. Define its rotatable bonds.

-

Grid Box Definition: Define a grid box that encompasses the known colchicine-binding site on tubulin.

-

Docking Execution: Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to sample different conformations of the ligand within the binding site.

-

Analysis: Analyze the resulting poses based on their predicted binding energy and clustering. Visualize the lowest energy pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues in the binding pocket.

Section 3: Interrogation of the Ion Channel Modulation Hypothesis

The aminopyridine core is a well-known pharmacophore for blocking voltage-gated potassium (Kv) channels. This mechanism is distinct from cytotoxicity and must be investigated in parallel using electrophysiology.

Caption: Workflow for validating the potassium channel blockade hypothesis.

Experiment 3.1: Whole-Cell Patch-Clamp Electrophysiology

Causality Behind Experimental Choice: Patch-clamp is the gold-standard technique for studying ion channel function, providing unparalleled resolution of channel activity.[13][14] The whole-cell configuration allows for the precise control of membrane voltage and the direct measurement of ionic currents flowing across the entire cell membrane in response to the compound.[15][16] Testing on a specific channel, such as the hERG potassium channel, is also a critical step in preclinical safety assessment.[17]

Experimental Protocol: Whole-Cell K+ Current Recording

-

Cell Preparation: Use a cell line stably expressing the target potassium channel (e.g., HEK293 cells expressing hERG/Kv11.1). Plate cells on glass coverslips 24-48 hours before recording.

-

Pipette & Solutions: Pull recording pipettes from borosilicate glass to a resistance of 3-7 MΩ.[13] Fill the pipette with an intracellular solution (e.g., K-gluconate based). The extracellular (bath) solution will be a physiological saline buffer.

-

Seal Formation: Under a microscope, carefully guide the pipette to a single cell. Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Whole-Cell Access: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior.

-

Voltage Protocol: In voltage-clamp mode, hold the cell at a negative potential (e.g., -80 mV). Apply a series of depolarizing voltage steps to activate the potassium channels and record the resulting outward currents.

-

Compound Application: After establishing a stable baseline recording, perfuse the bath with the extracellular solution containing the test compound at various concentrations.

-

Data Acquisition & Analysis: Record the currents before, during, and after compound application. Measure the peak current amplitude at each voltage step. Plot the percentage of current inhibition against the compound concentration to determine the IC50 for channel blockade.

Section 4: Broad Target Screening - The Kinase Inhibition Hypothesis

Given the prevalence of kinase inhibition among heterocyclic molecules, a broad screening approach is a prudent strategy to identify potential primary targets or significant off-target activities.

Experiment 4.1: Kinase Inhibitor Profiling Panel

Causality Behind Experimental Choice: Rather than testing individual kinases, screening against a large, diverse panel provides a comprehensive overview of the compound's selectivity.[18] Competitive binding assays (which measure displacement of a fluorescent tracer) or activity assays (which measure substrate phosphorylation) are common high-throughput formats.[19][20] This step is crucial for understanding selectivity and potential for off-target toxicity.

Experimental Protocol: Competitive Kinase Binding Assay (General)

-

Assay Principle: This assay relies on fluorescence resonance energy transfer (FRET). A europium-labeled antibody binds the kinase, and a fluorescently-labeled, ATP-competitive tracer binds the kinase's active site. When both are bound, FRET occurs. A test compound that binds to the ATP site will displace the tracer, causing a loss of FRET.[19]

-

Plate Setup: In a 384-well plate, add the test compound at a fixed concentration (e.g., 1 µM or 10 µM).

-

Reagent Addition: Add a mixture of the target kinase and the europium-labeled anti-tag antibody.

-

Tracer Addition: Add the fluorescent kinase tracer.

-

Incubation: Incubate the plate at room temperature for approximately 1 hour.

-

Reading: Read the plate on a FRET-capable plate reader, measuring emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).

-

Data Analysis: Calculate the emission ratio. The percent inhibition is determined by comparing the signal in the presence of the test compound to the signals from a no-inhibition control (vehicle) and a full-inhibition control (a potent, non-fluorescent inhibitor).

Data Presentation: Kinase Panel Screening Results

| Kinase Target | % Inhibition at 10 µM |

| CDK2 | [Hypothetical Value] |

| VEGFR2 | [Hypothetical Value] |

| SRC | [Hypothetical Value] |

| p38α | [Hypothetical Value] |

| ... (Panel of >100 kinases) | ... |

Conclusion: Synthesizing a Coherent Mechanism of Action

The elucidation of a small molecule's mechanism of action is not a linear path but an iterative process of hypothesis generation and testing. This guide provides a robust, multi-pronged strategy to deconstruct the biological activity of this compound.

By systematically progressing from broad cellular effects (cytotoxicity) to specific molecular pathways (cell cycle, microtubule integrity) and finally to direct target engagement (in vitro polymerization, electrophysiology, kinase binding), a researcher can build a high-confidence model of the compound's MOA. The results of these disparate experiments must be synthesized into a coherent narrative. For example, potent cytotoxicity, G2/M arrest, microtubule network disruption, and direct inhibition of tubulin polymerization would collectively build a powerful case for the compound being a microtubule-destabilizing agent. Conversely, a lack of cytotoxic effect but potent inhibition of potassium currents would point towards a completely different therapeutic application, such as in neurology.

The comprehensive data package generated by following this workflow will not only define the primary mechanism of action but also uncover potential off-target liabilities, ultimately enabling an informed decision on the future development of this compound as a chemical probe or therapeutic candidate.

References

-

University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. University of Virginia School of Medicine. Available at: [Link].

- Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.

-

Evident Scientific. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains. Evident Scientific. Available at: [Link].

-

University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. Available at: [Link].

-

Mitchison Lab, Harvard. Fluorescence Procedures for the Actin and Tubulin Cytoskeleton in Fixed Cells. Harvard University. Available at: [Link].

-

University College London. Cell Cycle Analysis by Propidium Iodide Staining. UCL. Available at: [Link].

-

National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link].

-

cellproduce. Procedure for fixing the actin and tubulin cytoskeleton in cells for immunofluorescence labelling. cellproduce. Available at: [Link].

-

ResearchGate. MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link].

-

National Institutes of Health. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. NIH. Available at: [Link].

-

Bio-protocol. In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol. Available at: [Link].

-

David Andrews Lab. Immunofluorescence protocol for cytoskeletal preparations. McMaster University. Available at: [Link].

-

National Institutes of Health. Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. NIH. Available at: [Link].

-

Bonvin Lab. HADDOCK2.4 shape-restrained protein-small molecule tutorial. Utrecht University. Available at: [Link].

-

Journal of Visualized Experiments. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel. JoVE. Available at: [Link].

-

protocols.io. Whole Cell Patch Clamp Protocol. protocols.io. Available at: [Link].

-

YouTube. Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link].

-

AXOL Bioscience. Whole Cell Patch Clamp Protocol. AXOL Bioscience. Available at: [Link].

-

ACS Publications. HybridDock: A Hybrid Protein–Ligand Docking Protocol Integrating Protein- and Ligand-Based Approaches | Journal of Chemical Information and Modeling. ACS Publications. Available at: [Link].

-

University of Arizona. Small Molecule and Protein Docking. University of Arizona. Available at: [Link].

-

Nature. AI tool dramatically reduces computing power needed to find protein-binding molecules. Nature. Available at: [Link].

-

Axol Bioscience. patch-clamp-protocol-final.pdf. Axol Bioscience. Available at: [Link].

-

National Institutes of Health. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells. NIH. Available at: [Link].

-

Wiley-VCH. Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley Online Library. Available at: [Link].

-

Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link].

-

National Institutes of Health. Measuring and interpreting the selectivity of protein kinase inhibitors. NIH. Available at: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. cellproduce.co.jp [cellproduce.co.jp]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. andrewslab.ca [andrewslab.ca]

- 6. researchgate.net [researchgate.net]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. axolbio.com [axolbio.com]

- 14. docs.axolbio.com [docs.axolbio.com]

- 15. Whole Cell Patch Clamp Protocol [protocols.io]

- 16. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]

- 18. reactionbiology.com [reactionbiology.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Evaluation of 5-(4-Methoxyphenyl)pyridin-3-amine

Distribution: For Researchers, Scientists, and Drug Development Professionals in Oncology and Kinase Inhibitor Discovery Programs.

This guide provides a comprehensive framework for the in vitro characterization of 5-(4-Methoxyphenyl)pyridin-3-amine, a novel small molecule with potential therapeutic applications. The structural motif, featuring a methoxyphenyl-substituted pyridine core, is present in numerous compounds exhibiting significant biological activity, particularly in the realm of oncology. Derivatives of similar scaffolds have demonstrated potent anti-proliferative, anti-angiogenic, and kinase inhibitory effects[1][2]. Therefore, the following evaluation strategy is designed to rigorously assess its potential as an anticancer agent, progressing from broad phenotypic screening to detailed mechanistic studies.

The core principle of this guide is to establish a logical, evidence-based workflow. Each experimental stage is designed to answer a specific question, with the results from one stage informing the choices for the next. This approach ensures a thorough and efficient elucidation of the compound's biological profile.

Part 1: Foundational Cytotoxicity and Anti-Proliferative Assessment

The initial phase of evaluation aims to answer the fundamental question: Does this compound exhibit cytotoxic or cytostatic effects against cancer cells? This is achieved by determining the compound's potency across a panel of well-characterized human cancer cell lines.

Causality Behind Experimental Choices

The selection of cell lines is critical and should be hypothesis-driven. Given the activities of structurally related molecules, a diverse panel is recommended to identify potential tissue-specific sensitivities. This panel should include, but not be limited to:

-

MCF-7: An estrogen receptor-positive breast cancer cell line, often used as a standard for initial screening[2].

-

HCT-116: A colon cancer cell line known for its robust growth and use in cell cycle studies[1].

-

HeLa: A cervical cancer cell line that is historically significant and widely used for its proliferative capacity[3][4].

-

A549: A non-small cell lung cancer cell line, representing a major cancer type[4].

-

A normal, non-transformed cell line (e.g., WI-38): To assess selectivity and potential toxicity to non-cancerous cells[2].

The primary endpoint for this stage is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the compound required to inhibit cell viability by 50%.

Recommended Assay: XTT Cell Viability Assay

While both MTT and XTT assays are reliable for assessing metabolic activity as a proxy for cell viability, the XTT assay is recommended for its superior workflow efficiency.[5][6] The XTT assay's formazan product is water-soluble, eliminating the need for a solubilization step and thereby reducing handling errors and improving reproducibility.[6][7][8]

Experimental Protocol: XTT Cell Viability Assay[5]

-

Cell Seeding: Seed cancer cells into a 96-well microplate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 48-72 hours).

-

Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

-

XTT Addition and Incubation: Add the activated XTT solution to each well and incubate the plate for 2-4 hours at 37°C.[5]

-